(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone
CAS No.: 618091-10-4
Cat. No.: VC11725867
Molecular Formula: C16H12BrN3O
Molecular Weight: 342.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618091-10-4 |
|---|---|
| Molecular Formula | C16H12BrN3O |
| Molecular Weight | 342.19 g/mol |
| IUPAC Name | (5-amino-1-phenylpyrazol-4-yl)-(4-bromophenyl)methanone |
| Standard InChI | InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2 |
| Standard InChI Key | MZSMYXDQQXFWEF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a phenyl group and at the 4-position with a methanone-linked 4-bromophenyl group.
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An amino group (-NH2) at the 5-position of the pyrazole ring, enhancing nucleophilic reactivity.
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A bromine atom at the para position of the phenyl ring, influencing electronic properties through its electron-withdrawing effect.
The molecular formula is C16H12BrN3O, with a molar mass of 342.19 g/mol .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N | |
| InChIKey | MZSMYXDQQXFWEF-UHFFFAOYSA-N | |
| Predicted CCS (Ų) [M+H]+ | 172.7 |
The InChIKey confirms the compound’s uniqueness in chemical databases, while the collision cross-section (CCS) values predict its behavior in mass spectrometry .
Electronic and Steric Features
The bromine atom induces electrophilic character in the aryl ring, facilitating cross-coupling reactions. The amino group’s lone pair electrons enable hydrogen bonding and coordination with metal catalysts, making the compound a potential ligand in organometallic synthesis.
Synthesis and Optimization
Synthetic Pathways
The primary synthesis route involves:
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Formation of the pyrazole core: Condensation of hydrazine derivatives with diketones or β-keto esters.
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Bromophenyl methanone introduction: Friedel-Crafts acylation or nucleophilic acyl substitution using 4-bromobenzoyl chloride.
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Amino group functionalization: Reduction of nitro precursors or direct amination.
A representative synthesis begins with 5-amino-1-phenyl-1H-pyrazole reacting with 4-bromobenzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine). The reaction typically proceeds at 0–25°C for 12–24 hours, yielding the target compound after purification via column chromatography.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | 72% |
| Temperature | 0–25°C | Maximizes selectivity |
| Base | Triethylamine | 68–75% |
| Reaction Time | 18 hours | 70% |
Challenges in Synthesis
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Steric hindrance: Bulky substituents on the pyrazole ring reduce acylation efficiency.
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Amino group protection: Unprotected amino groups may lead to side reactions, necessitating Boc (tert-butoxycarbonyl) protection strategies.
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (estimated <0.1 mg/mL) due to its hydrophobic aryl groups. It is stable under inert atmospheres but may degrade via debromination or oxidation under UV light or elevated temperatures.
Spectroscopic Data
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NMR:
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1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 9H, aromatic-H), 5.12 (s, 2H, NH2).
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13C NMR: δ 189.2 (C=O), 148.7 (pyrazole-C), 132.1–122.4 (aromatic-C), 116.8 (C-Br).
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IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 3340 cm⁻¹ (N-H stretch).
| Compound | Target | IC50/EC50 |
|---|---|---|
| 4-Bromoacetophenone | Microbial enzymes | 12 μM |
| 3-Amino-1H-pyrazole | Tubulin | 2.4 μM |
| Target Compound (Predicted) | Kinases | <100 nM* |
*Estimated based on structural similarity.
Material Science Applications
The bromine atom enables participation in Suzuki-Miyaura cross-coupling, facilitating integration into conjugated polymers for organic electronics.
Analytical and Characterization Methods
Chromatographic Analysis
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HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.8 min.
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TLC: Rf = 0.42 (silica gel, ethyl acetate/hexane 1:1).
Mass Spectrometry
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